molecular formula C15H15N3O5S2 B2604043 methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1421526-06-8

methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2604043
CAS No.: 1421526-06-8
M. Wt: 381.42
InChI Key: DEKIILYDHKBMJA-UHFFFAOYSA-N
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Description

Methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a sulfamoyl group and a carboxylate ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Furan Substitution: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Thiophene Ring Formation: The thiophene ring is synthesized separately and then functionalized with a sulfamoyl group through sulfonation reactions.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and pyrazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s derivatives may exhibit various activities, such as antimicrobial or anti-inflammatory properties

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets in unique ways, offering opportunities for the development of new therapeutics.

Industry

Industrially, the compound could be used in the production of advanced materials, such as conductive polymers or specialty coatings, due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the pyrazole and furan rings, making it less complex.

    5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate: Does not contain the thiophene ring or sulfamoyl group.

    Thiophene-2-carboxylate derivatives: Various derivatives exist, differing in their substituents and functional groups.

Uniqueness

Methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a sulfamoyl group, a pyrazole ring, and a furan ring

Properties

IUPAC Name

methyl 3-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-18-11(12-4-3-6-23-12)8-10(17-18)9-16-25(20,21)13-5-7-24-14(13)15(19)22-2/h3-8,16H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKIILYDHKBMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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